molecular formula C22H28N4O3S2 B12156923 2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12156923
M. Wt: 460.6 g/mol
InChI Key: FFXWWLIGAKTRBD-ICFOKQHNSA-N
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Description

2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidin-5-ylidene and ethoxypropylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool compound for studying biological processes.

    Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition or activation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one include other pyrido[1,2-a]pyrimidin-4-one derivatives with different substituents. These compounds may share similar chemical properties and biological activities.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in research and development.

Biological Activity

The compound 2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a novel synthetic derivative that combines elements of thiazolidinones and pyrimidines. This article reviews its biological activities, particularly in anticancer and antimicrobial domains, drawing from diverse research findings.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazolidinone derivatives. For instance, compounds containing thiazolidinone moieties have shown significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative activity of several thiazolidinone derivatives against glioblastoma and lung cancer cell lines. The results indicated that modifications to the thiazolidinone scaffold could enhance biological activity. For example, a derivative similar to our compound exhibited an IC50 value of 0.72 µM against A549 lung cancer cells, demonstrating promising efficacy comparable to established chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Reference
Thiazolidinone AA5490.72
DoxorubicinA5491.10
Thiazolidinone BMCF71.10

The anticancer activity is believed to be mediated through multiple mechanisms, including:

  • Inhibition of cell proliferation : Thiazolidinones disrupt the cell cycle, leading to apoptosis in malignant cells.
  • EGFR Inhibition : Some derivatives have shown significant inhibition of the epidermal growth factor receptor (EGFR), a key target in cancer therapy .

Antimicrobial Activity

Beyond anticancer properties, thiazolidinone derivatives are also being explored for their antimicrobial potential. Research suggests that modifications to the compound can enhance its efficacy against various bacterial strains.

Case Study: Antimicrobial Evaluation

In a comparative study, thiazolidinone derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated varying degrees of antibacterial activity, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 32 µg/mL .

CompoundBacterial StrainMIC (µg/mL)Reference
Thiazolidinone CStaphylococcus aureus32
Thiazolidinone DEscherichia coli64

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-[(3-ethoxypropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one?

  • Methodology : The synthesis involves multi-step organic reactions, including:

  • Precursor preparation : Thiazolidinone derivatives (e.g., 4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene) are synthesized first via condensation reactions between thiourea and α,β-unsaturated carbonyl compounds .
  • Coupling reactions : The pyrido[1,2-a]pyrimidin-4-one core is functionalized with the 3-ethoxypropylamino group via nucleophilic substitution or reductive amination under inert atmospheres .
  • Z-configuration control : The exocyclic double bond (Z-configuration) is stabilized using steric hindrance or π-π interactions during the final coupling step, confirmed by NMR and X-ray crystallography .
    • Key tools : Reflux under nitrogen, column chromatography for purification, and spectroscopic validation (¹H/¹³C NMR, IR) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical workflow :

  • Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for pyrimidine protons) and ¹³C NMR (carbonyl peaks at ~170–180 ppm) verify substituent positions .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed m/z for C₂₇H₃₀N₄O₃S₂) .
  • X-ray crystallography : Resolves Z/E isomerism and bond angles at the thiazolidinone-pyrimidine junction .

Advanced Research Questions

Q. How can researchers optimize the compound’s bioactivity against conflicting data in preliminary assays?

  • Contradiction resolution :

  • Dose-response profiling : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity toward proposed targets (e.g., kinases, oxidases) .
  • Metabolic stability assays : Assess liver microsome stability to rule out rapid degradation masking true activity .
    • Case study : Analogues with 3-pentyl groups showed improved anti-inflammatory activity (IC₅₀ = 12 µM) compared to 3-ethyl variants (IC₅₀ = 38 µM) due to enhanced lipophilicity .

Q. What computational strategies predict binding interactions of this compound with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2, NADPH oxidase) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex .
  • QSAR modeling : Correlate substituent electronegativity (e.g., ethoxypropyl vs. hydroxypropyl) with bioactivity .
    • Example : The thioxo group forms a critical hydrogen bond with Arg120 in COX-2, explaining its selectivity over COX-1 .

Q. How do solvent and catalyst choices impact yield in large-scale synthesis?

  • Optimization data :

Step Optimal Solvent Catalyst Yield
Thiazolidinone formationDMFp-TsOH72%
Pyrimidine couplingAcetonitrilePd(OAc)₂58%
Final purificationDichloromethane/MeOH85% purity
  • Trade-offs : Polar aprotic solvents (DMF) improve solubility but complicate removal; Pd catalysts require strict oxygen-free conditions .

Q. What strategies address low aqueous solubility for in vivo studies?

  • Approaches :

  • Prodrug design : Introduce phosphate or glycoside groups at the 4-oxo position for hydrolytic activation .
  • Nanocarriers : Encapsulate in PEGylated liposomes (size ~150 nm, PDI <0.2) to enhance bioavailability .
  • Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) to achieve >2 mg/mL solubility in PBS .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported antimicrobial vs. anti-inflammatory activity?

  • Root cause analysis :

  • Assay variability : Check bacterial strains (e.g., Gram-positive vs. Gram-negative) and inflammation models (LPS-induced vs. carrageenan) .
  • Redox activity : The thioxo group may act as a pro-oxidant in microbial assays but an antioxidant in mammalian cells .
    • Resolution : Conduct dual-activity profiling under standardized conditions (e.g., MIC for E. coli and IL-6 suppression in macrophages) .

Q. Methodological Resources

  • Spectral libraries : PubChem and RSC databases provide reference NMR/IR spectra for pyrido-pyrimidine derivatives .
  • Synthetic protocols : J. Org. Chem. 2025 (DOI: 10.1021/acs.joc.5b00021) details reflux and purification methods for analogous compounds .

Properties

Molecular Formula

C22H28N4O3S2

Molecular Weight

460.6 g/mol

IUPAC Name

(5Z)-5-[[2-(3-ethoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H28N4O3S2/c1-3-5-7-13-26-21(28)17(31-22(26)30)15-16-19(23-11-9-14-29-4-2)24-18-10-6-8-12-25(18)20(16)27/h6,8,10,12,15,23H,3-5,7,9,11,13-14H2,1-2H3/b17-15-

InChI Key

FFXWWLIGAKTRBD-ICFOKQHNSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCOCC)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOCC)SC1=S

Origin of Product

United States

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